Chiral Enantiomeric Potency Cliff: (R)- vs. (S)-Configured Benzoxazepinones in RIP1 Biochemical Assays
The (R)-enantiomer ((R)-12) is completely inactive against RIP1 kinase (FP IC50 > 10,000 nM), whereas the corresponding (S)-enantiomer ((S)-9) exhibits FP IC50 = 32 ± 5.8 nM, establishing a >312-fold potency differential that defines the stereochemical requirement for target engagement [1]. This chiral cliff is recapitulated in the functional ADP-Glo biochemical assay ((S)-9: IC50 = 16 ± 14 nM; (R)-12: not determinable, >10,000 nM) and in the human U937 cellular necroptosis assay ((S)-9: IC50 = 200 ± 37 nM; (R)-12: IC50 > 10,000 nM) [1]. The racemic mixture (CAS 94590-46-2) would therefore contain approximately 50% of an inactive stereoisomer, directly compromising synthetic efficiency and confounding structure–activity relationship (SAR) interpretation [1].
| Evidence Dimension | RIP1 kinase binding affinity (FP assay) and functional inhibition (ADP-Glo) as a function of absolute configuration |
|---|---|
| Target Compound Data | (R)-12: FP IC50 > 10,000 nM; ADP-Glo IC50 not determinable (>10,000 nM); U937 cell IC50 > 10,000 nM |
| Comparator Or Baseline | (S)-9: FP IC50 = 32 ± 5.8 nM; ADP-Glo IC50 = 16 ± 14 nM; U937 cell IC50 = 200 ± 37 nM |
| Quantified Difference | >312-fold (FP); >625-fold (ADP-Glo); >50-fold (U937 cellular) |
| Conditions | RIP1 kinase domain (1–375) fluorescence polarization (FP) competition binding assay and ADP-Glo functional assay; human U937 monocytic necroptosis assay (TNF + zVAD.fmk) [1] |
Why This Matters
This >300-fold potency cliff establishes that only the (S)-configured building block yields active RIP1 inhibitors; procurement of the (R)-enantiomer must be justified for applications requiring the inactive control or for chemotypes where the (R)-configuration is specifically required.
- [1] Harris, P. A.; King, B. W.; Bandyopadhyay, D.; et al. J. Med. Chem. 2016, 59 (5), 2163–2178 (Table 1). View Source
